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Compound of Interest

Compound Name: Shermilamine B

Cat. No.: B1680966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical

methodologies for the marine-derived pyridoacridine alkaloid, Shermilamine B. The

information presented is intended to serve as a comprehensive resource for researchers in

natural product chemistry, marine biology, and drug discovery.

Core Spectroscopic Data
The structural elucidation of Shermilamine B has been accomplished through a combination

of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR)

spectroscopy. The following tables summarize the key quantitative data obtained from these

analyses.

Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) has been utilized to

determine the molecular formula of Shermilamine B.
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Parameter Value Reference

Molecular Formula C₂₁H₁₈N₄O₂S [1]

[M+H]⁺ (calculated) m/z 391.1223 [1]

[M+H]⁺ (observed) m/z 391.1209 [1]

[M-H]⁻ (calculated) m/z 389.1078 [1]

[M-H]⁻ (observed) m/z 389.1074 [1]

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Shermilamine B has been recorded in both deuterated chloroform

(CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in

parts per million (ppm) and coupling constants (J) are in Hertz (Hz).[1]

Position
δ in CDCl₃ (ppm, mult., J in
Hz)

δ in DMSO-d₆ (ppm, mult.,
J in Hz)

2 8.55 (d, 5.1) 8.68 (d, 5.1)

3 7.50 (d, 5.1) 7.64 (d, 5.1)

4 8.02 (d, 8.2) 8.03 (d, 8.2)

5 7.11 (m) 7.18 (t, 7.5)

6 7.46 (overlapped) 7.50 (t, 7.5)

7 7.45 (overlapped) 7.65 (d, 8.2)

11 3.55 (s) 3.63 (s)

14 3.33 (overlapped) 3.35 (t, 7.0)

15 3.14 (br t) 3.16 (t, 7.0)

18 1.92 (s) 1.93 (s)

¹³C NMR Spectroscopic Data
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The ¹³C NMR spectral data for Shermilamine B is crucial for its complete structural

assignment. The following data has been reported for this compound.

Position δ (ppm)

1 146.1

2 149.3

3 119.5

3a 134.2

4 129.8

5 115.7

6 125.4

7 120.9

7a 146.8

7b 123.1

9 181.2

10a 128.4

11 47.9

11a 139.1

12a 119.9

12b 148.2

14 38.1

15 45.3

17 169.8

18 23.0
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Experimental Protocols
The isolation and characterization of Shermilamine B involve a series of chromatographic and

spectroscopic techniques. The general workflow is outlined below.

Isolation and Purification
Extraction: The marine ascidian, Cystodytes dellechiajei, is collected and extracted with a

suitable organic solvent, typically methanol or a mixture of methanol and dichloromethane.[1]

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate

compounds based on their polarity. A common sequence involves partitioning between n-

hexane, ethyl acetate, and water.

Chromatography: The resulting fractions are further purified using a combination of

chromatographic techniques, including:

Silica Gel Column Chromatography: Used for initial separation based on polarity.[1]

Reverse-Phase Solid-Phase Extraction (RP-SPE): For further purification of fractions.[1]

High-Performance Liquid Chromatography (HPLC): The final purification step to obtain the

pure compound, often using a C18 column with a gradient elution system (e.g.,

water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid).

Spectroscopic Analysis
Mass Spectrometry:

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray

ionization (ESI) source is typically used.[1]

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g.,

methanol) and infused into the mass spectrometer.

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to

determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400

MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the proton and carbon

environments in the molecule.

2D NMR: A suite of 2D NMR experiments, including COSY (Correlated Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation), are performed to establish the connectivity between protons and

carbons, and thus elucidate the complete chemical structure.

Visualizations
The following diagrams illustrate the general workflow for the discovery and characterization of

marine natural products like Shermilamine B.
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Figure 1. Experimental workflow for the isolation and characterization of Shermilamine B.
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Figure 2. Logical relationship in NMR-based structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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